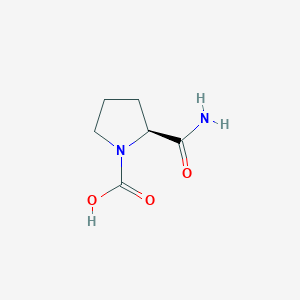
(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Carbamoylpyrrolidine-1-carboxylic acid is a chiral amino acid derivative with significant relevance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a carbamoyl group and a carboxylic acid group. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high enantiomeric purity and yield. Advanced techniques such as continuous flow synthesis and biocatalysis are also employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Carbamoylpyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamoyl group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
(S)-2-Carbamoylpyrrolidine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Serves as a precursor for the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential therapeutic properties and as a component in drug design.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
®-2-Carbamoylpyrrolidine-1-carboxylic acid: The enantiomer of the (S)-form, with different optical activity and potentially different biological activity.
Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the carbamoyl group.
Pyrrolidine-2-carboxylic acid: Another derivative with a similar core structure but different substituents.
Uniqueness: (S)-2-Carbamoylpyrrolidine-1-carboxylic acid is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall functionality in various applications.
Propriétés
Numéro CAS |
717094-71-8 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(2S)-2-carbamoylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)4-2-1-3-8(4)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
HZWNCWJPJSKCTL-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)O)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


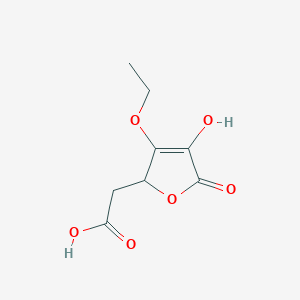
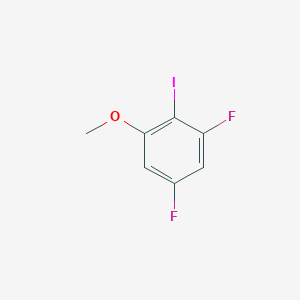
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
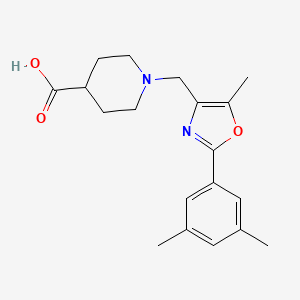
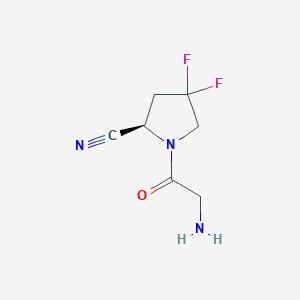
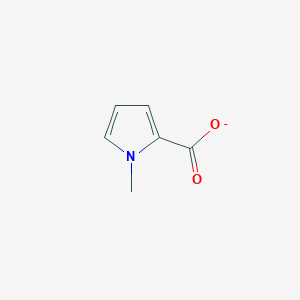
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



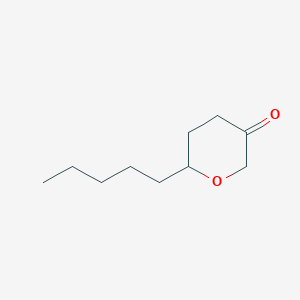
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
